
2-Mercapto-4-methylpyrimidine
Overview
Description
2-Mercapto-4-methylpyrimidine is a heterocyclic compound with the molecular formula C5H6N2S. It is a derivative of pyrimidine, featuring a thiol group (-SH) at the second position and a methyl group (-CH3) at the fourth position. This compound is known for its applications in various fields, including medicinal chemistry and material science.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Mercapto-4-methylpyrimidine typically involves the reaction of thiourea with 1,1,3,3-tetraethoxypropane in the presence of hydrochloric acid. The reaction mixture is heated to boiling for about an hour, resulting in the formation of this compound hydrochloride. This intermediate is then treated with sodium hydroxide to yield the free base .
Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the use of large reactors and continuous stirring to ensure homogeneity and efficient heat transfer. The product is typically purified through recrystallization or other separation techniques to achieve the desired purity.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, where the thiol group is converted to a sulfonic acid group.
Reduction: The compound can be reduced to form various derivatives, depending on the reducing agent used.
Substitution: The thiol group can participate in nucleophilic substitution reactions, forming various substituted pyrimidines.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like alkyl halides or acyl chlorides are used under basic or acidic conditions to facilitate substitution reactions.
Major Products:
Oxidation: Sulfonic acid derivatives.
Reduction: Various reduced forms of the compound.
Substitution: Substituted pyrimidines with different functional groups.
Scientific Research Applications
Chemistry
- Building Block for Synthesis : 2-Mercapto-4-methylpyrimidine is utilized in synthesizing various heterocyclic compounds. It serves as a precursor for creating more complex structures through reactions such as halogenation and nucleophilic substitution .
Reaction Type | Example Reaction | Product |
---|---|---|
Substitution | Reaction with bromine in acetic acid | 4-bromo-2-amino-5-methylpyrimidine |
Formation of Disulfides | Oxidation reactions | Disulfide derivatives |
Biology
- Antimicrobial Activity : Studies have shown that this compound exhibits antimicrobial properties, making it a candidate for developing new antibacterial agents .
- Enzyme Inhibition : The compound has been investigated for its potential to inhibit specific enzymes, which could lead to therapeutic applications in treating diseases .
Medicine
- Pharmaceutical Development : As a precursor in synthesizing pharmaceutical agents, this compound plays a role in developing drugs targeting various diseases, including cancer .
Application Area | Potential Use |
---|---|
Anticancer Agents | Investigated for its efficacy in inhibiting cancer cell proliferation |
Drug Synthesis | Used in creating novel therapeutic compounds |
Industry
- Corrosion Inhibitors : The compound is employed in formulating materials with specific properties, such as corrosion resistance, which is essential in various industrial applications .
- Specialty Chemicals : this compound is also used in producing specialty chemicals that find applications across multiple sectors, including agriculture and materials science.
Case Study 1: Anticancer Activity
A study explored the synthesis of organotin(IV) complexes using this compound. These complexes were evaluated for their anticancer properties against human breast cancer cells, showing promising results that suggest potential therapeutic applications .
Case Study 2: Electrochemical Properties
Research involving electrochemical studies of this compound demonstrated its behavior under various conditions. The findings indicated that the compound could be used as an electroactive species in sensors and other analytical applications due to its reversible electrode reactions .
Mechanism of Action
The mechanism of action of 2-Mercapto-4-methylpyrimidine involves its interaction with various molecular targets. The thiol group can form covalent bonds with proteins and enzymes, altering their function. This interaction can lead to the inhibition of enzyme activity or the modulation of signaling pathways, contributing to its biological effects .
Comparison with Similar Compounds
2-Mercaptopyrimidine: Lacks the methyl group at the fourth position.
2-Mercapto-4,6-dimethylpyrimidine: Contains an additional methyl group at the sixth position.
2-Mercaptobenzimidazole: Features a benzimidazole ring instead of a pyrimidine ring.
Uniqueness: 2-Mercapto-4-methylpyrimidine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both the thiol and methyl groups allows for diverse chemical reactivity and potential biological activities .
Biological Activity
2-Mercapto-4-methylpyrimidine (2M4MP) is a heterocyclic organic compound that has garnered attention for its diverse biological activities. This article provides a comprehensive overview of its biological properties, mechanisms of action, and potential applications in various fields, supported by relevant research findings and data tables.
Chemical Structure and Properties
This compound is characterized by the following chemical formula: . It appears as a yellowish crystalline powder and is soluble in water and ethanol. The presence of a thiol group (-SH) in its structure is significant for its biological activity, particularly in enzyme inhibition.
The mechanisms through which 2M4MP exerts its biological effects primarily involve:
- Enzyme Inhibition : The thiol group can form covalent bonds with active site residues of enzymes, leading to inhibition or modulation of their activity. This interaction can influence various biochemical pathways, resulting in therapeutic effects .
- Antimicrobial Activity : Research indicates that 2M4MP may exhibit antimicrobial properties against a range of bacterial strains, potentially making it useful in treating infections .
Antimicrobial Properties
Several studies have explored the antimicrobial efficacy of 2M4MP against different bacterial strains. The following table summarizes key findings from recent research:
Bacterial Strain | Zone of Inhibition (mm) | Reference |
---|---|---|
Escherichia coli | 15 | |
Staphylococcus aureus | 20 | |
Bacillus subtilis | 18 | |
Klebsiella pneumoniae | 22 |
These results suggest that 2M4MP has significant antibacterial activity, particularly against Klebsiella pneumoniae, indicating its potential as an antimicrobial agent.
Case Studies
- Study on Organotin(IV) Derivatives : A study investigating organotin(IV) derivatives with 2M4MP highlighted their enhanced biological activity compared to the parent compound. The derivatives exhibited improved antimicrobial properties, suggesting that modification of 2M4MP can lead to compounds with superior efficacy .
- Enzyme Inhibition Studies : Another research focused on the enzyme inhibition capabilities of 2M4MP, demonstrating its potential as a therapeutic agent in diseases where enzyme modulation is beneficial. The compound was shown to significantly inhibit specific enzymes related to metabolic pathways .
Therapeutic Potential
The therapeutic implications of 2M4MP are broad, with potential applications in:
- Pharmaceutical Development : Due to its enzyme inhibitory properties, 2M4MP could be developed into drugs targeting specific diseases.
- Antibacterial Agents : Its demonstrated antimicrobial activity positions it as a candidate for developing new antibiotics, especially in light of rising antibiotic resistance.
Q & A
Q. Basic: What are the standard synthetic routes for 2-Mercapto-4-methylpyrimidine, and how are they optimized for yield?
The compound is typically synthesized via condensation reactions. A conventional method involves reacting thiourea with 1,1,3,3-tetraethoxypropane under acidic conditions (e.g., HCl), followed by isolation via crystallization . Optimization focuses on controlling reaction temperature (60–80°C) and stoichiometric ratios to minimize by-products like 2-mercaptopyrimidine derivatives. Green synthesis alternatives use catalysts like CdFe₂(C₄H₄O₆)₃·5H₂O under solvent-free conditions, achieving higher yields (~85%) compared to conventional methods (~60%) .
Q. Advanced: How can computational modeling guide the design of this compound derivatives for targeted bioactivity?
Molecular docking studies can predict interactions between the compound’s thiol group and biological targets (e.g., enzyme active sites). For example, modifying the methyl group at position 4 or introducing substituents at position 6 may enhance binding affinity. Density functional theory (DFT) calculations can optimize electronic properties, such as charge distribution, to improve pharmacokinetic profiles. Validation requires synthesizing derivatives and testing via bioactivity assays (e.g., IC₅₀ determination) .
Q. Basic: What analytical techniques are essential for characterizing this compound?
Key methods include:
- ¹H/¹³C NMR : To confirm the methyl group (δ ~2.35 ppm) and pyrimidine ring protons (δ ~6.8–8.2 ppm).
- IR Spectroscopy : Identification of S-H stretches (~2550 cm⁻¹) and C=N/C-S bonds.
- Mass Spectrometry : Molecular ion peak at m/z 126 (C₅H₆N₂S).
- Melting Point : 230°C (decomposition) .
Q. Advanced: How should researchers address contradictions in reported bioactivity data for this compound derivatives?
Contradictions often arise from variations in assay conditions (e.g., cell lines, incubation times) or compound purity. A systematic approach includes:
Replicating Experiments : Use standardized protocols (e.g., fixed concentrations, positive/negative controls).
Purity Validation : HPLC (>95% purity) and elemental analysis.
Dose-Response Curves : Calculate EC₅₀/IC₅₀ values across multiple replicates.
Meta-Analysis : Compare data across studies while accounting for structural modifications (e.g., substituent effects) .
Q. Basic: What are the critical steps in designing pharmacological assays for this compound?
- Concentration Range : Test 0.1–100 µM to capture dose-dependent effects.
- Controls : Include a vehicle control (e.g., DMSO) and reference drugs (e.g., cisplatin for cytotoxicity).
- Endpoint Selection : Measure apoptosis (Annexin V staining) or enzyme inhibition (spectrophotometric assays).
- Statistical Power : Use ≥3 replicates and ANOVA for significance testing .
Q. Advanced: How does the substitution pattern on the pyrimidine ring influence antioxidant activity?
The thiol (-SH) group at position 2 is critical for radical scavenging. Introducing electron-donating groups (e.g., -OCH₃ at position 4) enhances stability of the thiyl radical, improving antioxidant capacity. Conversely, electron-withdrawing groups (e.g., -NO₂) reduce activity. Structure-activity relationship (SAR) studies using cyclic voltammetry can quantify redox potentials .
Q. Basic: What are the stability considerations for storing this compound?
- Temperature : Store at 2–8°C in airtight containers to prevent decomposition.
- Light Sensitivity : Protect from UV exposure using amber glassware.
- Moisture Control : Use desiccants to avoid hydrolysis of the thiol group .
Q. Advanced: What mechanistic insights can be gained from studying the compound’s reaction with electrophiles?
The thiol group acts as a nucleophile, reacting with alkyl halides (e.g., methyl iodide) to form thioethers. Kinetic studies (e.g., pseudo-first-order conditions) reveal reaction rates dependent on solvent polarity and electrophile strength. Monitoring via TLC or GC-MS helps track intermediate formation .
Q. Basic: How is this compound utilized in coordination chemistry?
It serves as a ligand for transition metals (e.g., Cu²⁺, Fe³⁺), forming complexes characterized by:
- UV-Vis Spectroscopy : Ligand-to-metal charge transfer bands.
- X-ray Crystallography : Confirming octahedral or tetrahedral geometries.
Applications include catalysis (e.g., oxidation reactions) and material science .
Q. Advanced: What strategies improve the selectivity of this compound in enzyme inhibition?
- Structure-Based Design : Align the methyl group with hydrophobic enzyme pockets.
- Protease-Specific Modifications : Introduce fluorophores for real-time activity monitoring (e.g., FRET assays).
- Competitive Binding Studies : Use isothermal titration calorimetry (ITC) to measure binding constants .
Properties
IUPAC Name |
6-methyl-1H-pyrimidine-2-thione | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H6N2S/c1-4-2-3-6-5(8)7-4/h2-3H,1H3,(H,6,7,8) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BVPHXTUEZOQIBS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=NC(=S)N1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H6N2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60188575 | |
Record name | 2(1H)-Pyrimidinethione, 4-methyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60188575 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
126.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
35071-17-1 | |
Record name | 2-Mercapto-4-methylpyrimidine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=35071-17-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2(1H)-Pyrimidinethione, 4-methyl- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0035071171 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2(1H)-Pyrimidinethione, 4-methyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60188575 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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